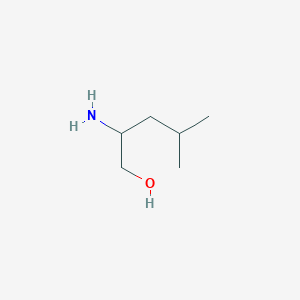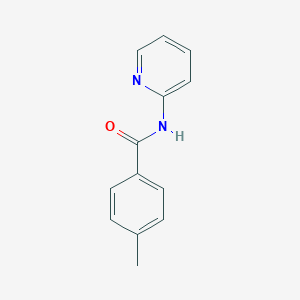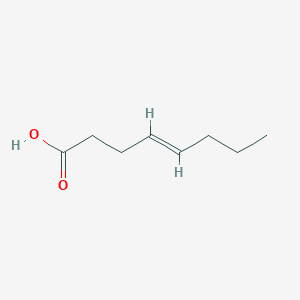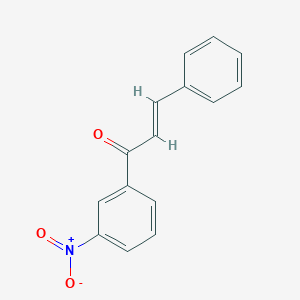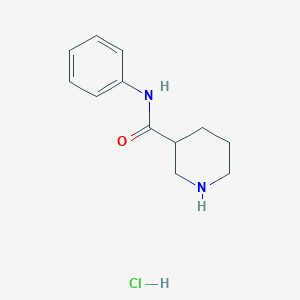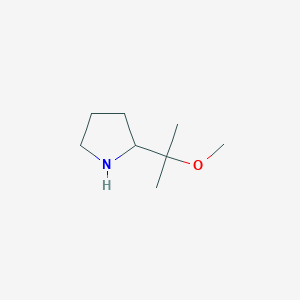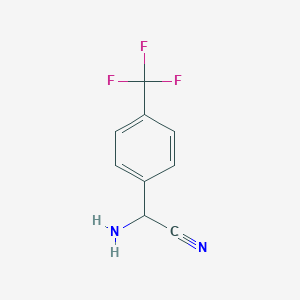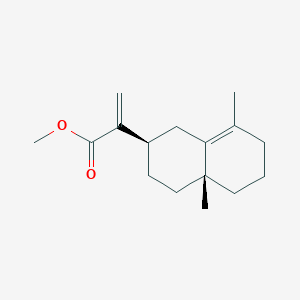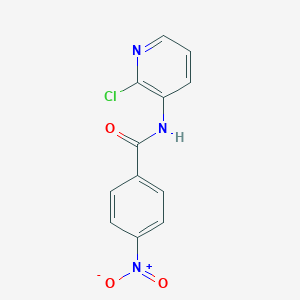
N-(2-chloropyridin-3-yl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloropyridin-3-yl)-4-nitrobenzamide, also known as CPN, is a chemical compound that has been widely used in scientific research. CPN is a small molecule that belongs to the class of benzamides and has been found to have potential therapeutic applications in various diseases.
作用機序
The mechanism of action of N-(2-chloropyridin-3-yl)-4-nitrobenzamide involves the inhibition of PARP activity. PARP is an enzyme that plays a crucial role in DNA repair. When DNA is damaged, PARP is activated and recruits other proteins to repair the damage. Inhibition of PARP activity leads to the accumulation of DNA damage, which eventually leads to cell death. N-(2-chloropyridin-3-yl)-4-nitrobenzamide has also been found to inhibit the replication of viruses such as hepatitis C and HIV by interfering with viral replication and assembly.
Biochemical and Physiological Effects:
N-(2-chloropyridin-3-yl)-4-nitrobenzamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. N-(2-chloropyridin-3-yl)-4-nitrobenzamide has also been found to improve glucose tolerance and insulin sensitivity in mice, suggesting potential therapeutic applications in diabetes.
実験室実験の利点と制限
N-(2-chloropyridin-3-yl)-4-nitrobenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. N-(2-chloropyridin-3-yl)-4-nitrobenzamide has also been found to be stable under various conditions, making it suitable for long-term storage. However, N-(2-chloropyridin-3-yl)-4-nitrobenzamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in certain assays. N-(2-chloropyridin-3-yl)-4-nitrobenzamide has also been found to be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(2-chloropyridin-3-yl)-4-nitrobenzamide. One potential direction is the development of N-(2-chloropyridin-3-yl)-4-nitrobenzamide-based therapeutics for the treatment of cancer and viral infections. Another direction is the exploration of N-(2-chloropyridin-3-yl)-4-nitrobenzamide's potential applications in diabetes and other metabolic diseases. Further research is also needed to better understand the mechanism of action of N-(2-chloropyridin-3-yl)-4-nitrobenzamide and its effects on various cellular pathways. Finally, the development of more efficient synthesis methods for N-(2-chloropyridin-3-yl)-4-nitrobenzamide could lead to the production of larger quantities of the compound for use in future studies.
合成法
The synthesis of N-(2-chloropyridin-3-yl)-4-nitrobenzamide involves a multi-step process that starts with the reaction of 2-chloro-3-pyridinecarboxylic acid with thionyl chloride to form 2-chloro-3-pyridinecarbonyl chloride. The resulting compound is then reacted with 4-nitroaniline in the presence of a base to yield N-(2-chloropyridin-3-yl)-4-nitrobenzamide. The purity of the synthesized compound is confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
N-(2-chloropyridin-3-yl)-4-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-(2-chloropyridin-3-yl)-4-nitrobenzamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. Inhibition of PARP activity leads to the accumulation of DNA damage and eventually cell death. N-(2-chloropyridin-3-yl)-4-nitrobenzamide has also been found to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV).
特性
CAS番号 |
121311-55-5 |
|---|---|
製品名 |
N-(2-chloropyridin-3-yl)-4-nitrobenzamide |
分子式 |
C12H8ClN3O3 |
分子量 |
277.66 g/mol |
IUPAC名 |
N-(2-chloropyridin-3-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C12H8ClN3O3/c13-11-10(2-1-7-14-11)15-12(17)8-3-5-9(6-4-8)16(18)19/h1-7H,(H,15,17) |
InChIキー |
IXNFBPSBKZEBMV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
同義語 |
N-(2-Chloro-pyridin-3-yl)-4-nitro-benzamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



